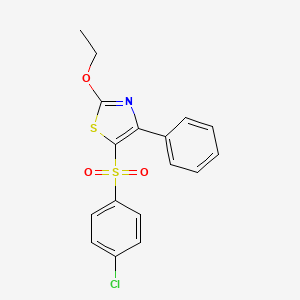

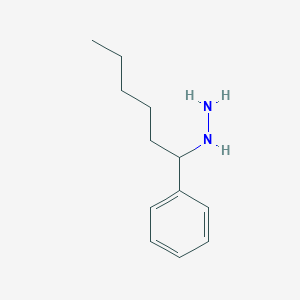

5-(4-Chlorophenyl)sulfonyl-2-ethoxy-4-phenyl-1,3-thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(4-Chlorophenyl)sulfonyl-2-ethoxy-4-phenyl-1,3-thiazole is a synthetic compound derived from the thiazole ring system. It is a versatile molecule with a wide range of applications in both organic and inorganic chemistry. This compound has been extensively studied due to its ability to interact with a variety of biological targets, making it a valuable tool in both drug discovery and basic research.

Scientific Research Applications

Molecular Docking Studies and Structural Analysis

Molecular docking studies have been employed to understand the interaction and orientation of certain compounds within the active sites of enzymes, such as the cyclooxygenase-2 enzyme. For example, tetrazole derivatives including compounds structurally related to "5-(4-Chlorophenyl)sulfonyl-2-ethoxy-4-phenyl-1,3-thiazole" were analyzed for their COX-2 inhibitory properties through docking studies complemented by X-ray crystallography. This approach provides insights into the potential therapeutic applications of these compounds as COX-2 inhibitors (Al-Hourani et al., 2015).

Synthesis and Antiviral Activity

Compounds structurally similar to "this compound" have been synthesized and tested for their antiviral activities. For instance, a study on the synthesis of thiadiazole sulfonamides starting from 4-chlorobenzoic acid led to the development of derivatives with significant anti-tobacco mosaic virus activity, highlighting their potential as antiviral agents (Chen et al., 2010).

Antimicrobial Applications

Further research into thiadiazoles has shown their capability as antimicrobial agents. The synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated moderate antimicrobial activity against various bacterial and fungal strains, indicating the utility of these compounds in fighting infections (Sah et al., 2014).

Development of Novel Heterocyclic Compounds

The chemical synthesis of heterocyclic compounds, such as thienothiazoles, through reactions involving sulfur monochloride has expanded the arsenal of potentially bioactive molecules. These synthetic pathways enable the exploration of new pharmacological and material applications for thiazole-based compounds, contributing to the development of novel therapeutic agents and functional materials (Abramenko et al., 1979).

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit the growth of certain viruses .

Biochemical Pathways

Thiazole derivatives have been reported to affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiazole derivatives have been reported to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

properties

IUPAC Name |

5-(4-chlorophenyl)sulfonyl-2-ethoxy-4-phenyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO3S2/c1-2-22-17-19-15(12-6-4-3-5-7-12)16(23-17)24(20,21)14-10-8-13(18)9-11-14/h3-11H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVYNAFCFGUUPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=C(S1)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(isopropylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2831212.png)

![8-Bromo-1-butyl-7-[3-(5-chloro-2-methylanilino)propyl]-3-methylpurine-2,6-dione](/img/structure/B2831218.png)

![N-(3-(benzo[c][1,2,5]thiadiazol-4-ylamino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2831219.png)

![6-(3-phenylpropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2831226.png)

methanone](/img/structure/B2831228.png)

![N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2831231.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide](/img/structure/B2831232.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-methyl-N-phenylacetamide](/img/structure/B2831234.png)